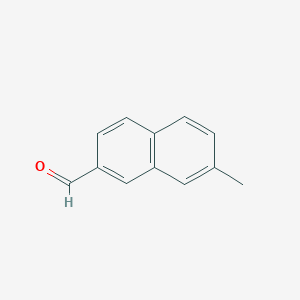

7-Methylnaphthalene-2-carbaldehyde

描述

7-Methylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 7th position and an aldehyde group at the 2nd position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 7-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, where 7-methylnaphthalene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

化学反应分析

Types of Reactions: 7-Methylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various electrophiles can be introduced using reagents like halogens or sulfonic acids under appropriate conditions.

Major Products:

Oxidation: 7-Methylnaphthalene-2-carboxylic acid.

Reduction: 7-Methylnaphthalene-2-methanol.

Substitution: Depending on the electrophile, various substituted naphthalene derivatives can be formed.

科学研究应用

Organic Synthesis

1.1 Precursor in Chemical Reactions

7-Methylnaphthalene-2-carbaldehyde serves as an essential building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of complex organic molecules. It can participate in reactions such as:

- Aldol Condensation : This reaction can yield larger, more complex molecules that are valuable in pharmaceutical chemistry.

- Nucleophilic Additions : The aldehyde functional group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

1.2 Synthesis of Functionalized Naphthalenes

The compound is also utilized in synthesizing functionalized naphthalenes through various methods, including:

- Domino Reactions : Recent studies have shown that this compound can be used in domino reactions to create highly functionalized naphthalenes and quinolines, which are important scaffolds in medicinal chemistry .

Material Science

2.1 Production of Polymers

In material science, this compound is explored for its potential use in synthesizing polymers. Its reactive aldehyde group can be utilized to form cross-linked networks that enhance the mechanical properties of materials.

2.2 Development of Dyes and Pigments

The compound's aromatic structure makes it a candidate for developing dyes and pigments. It can be modified to produce colorants used in textiles and coatings.

Biological Applications

3.1 Antimicrobial Properties

Research indicates that naphthalene derivatives possess antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, suggesting potential applications in pharmaceuticals .

3.2 Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in biological systems. Research has indicated that while the compound may cause skin and eye irritation, its overall toxicity profile needs further investigation to assess its safety in medical applications .

Case Studies

作用机制

The mechanism of action of 7-Methylnaphthalene-2-carbaldehyde involves its reactivity due to the presence of the aldehyde group. This group can participate in various nucleophilic addition reactions, forming intermediates that can further react to produce a wide range of products. The naphthalene ring system also contributes to its reactivity, allowing for electrophilic aromatic substitution reactions.

相似化合物的比较

2-Naphthaldehyde: Similar structure but lacks the methyl group at the 7th position.

7-Methylnaphthalene: Similar structure but lacks the aldehyde group at the 2nd position.

Naphthalene-2-carboxaldehyde: Similar structure but lacks the methyl group at the 7th position.

Uniqueness: 7-Methylnaphthalene-2-carbaldehyde is unique due to the combination of the methyl and aldehyde groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

生物活性

7-Methylnaphthalene-2-carbaldehyde is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH), which has gained attention due to its potential biological activities. This article reviews the current understanding of the biological activity associated with this compound, including its metabolic pathways, effects on microbial degradation, and implications in various biological systems.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring structure with a methyl group at the 7-position and an aldehyde functional group at the 2-position. Its chemical formula is CHO, and it exhibits properties typical of aromatic aldehydes, including volatility and reactivity with nucleophiles.

Metabolic Pathways

Research indicates that this compound can undergo microbial degradation, similar to other naphthalene derivatives. The degradation pathways typically involve:

- Anaerobic Degradation : Under anaerobic conditions, compounds like 2-methylnaphthalene are activated through fumarate addition, leading to the formation of metabolites such as naphthyl-2-methyl-succinic acid. This pathway has been confirmed through various microbial cultures enriched for naphthalene degradation .

- Aerobic Degradation : Aerobic bacteria are capable of oxidizing naphthalene compounds, producing carboxylic acids as primary metabolites. For instance, 2-naphthoic acid is frequently identified as a significant product in the degradation process .

Antimicrobial Properties

Studies have shown that naphthalene derivatives exhibit antimicrobial activity against various pathogens. The specific activity of this compound has not been extensively documented; however, related compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Cytotoxicity and Cancer Research

The cytotoxic effects of naphthalene derivatives have been evaluated in numerous cancer cell lines. For instance, compounds structurally related to this compound have shown varying degrees of cytotoxicity against human tumor cell lines, with IC values indicating potential for further development as anticancer agents .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| Related Naphthalene Derivative | HCT-15 (Colon) | TBD |

| Related Naphthalene Derivative | BxPC3 (Pancreatic) | TBD |

Microbial Degradation Studies

A notable study explored the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria. The results indicated that these bacteria could utilize 2-methylnaphthalene as a carbon source, leading to the production of significant metabolites like naphthyl-2-methyl-succinic acid. This suggests that similar pathways may exist for this compound under specific environmental conditions .

Toxicological Assessments

Toxicological evaluations have highlighted the potential risks associated with exposure to naphthalene compounds, including respiratory and skin irritation. The breakdown products of these compounds can also contribute to their overall toxicity profile in environmental and biological contexts .

属性

IUPAC Name |

7-methylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUMKLMVSUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364831 | |

| Record name | 7-methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52988-18-8 | |

| Record name | 7-methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。